BMS-599626

Catalog No.
S521691
CAS No.
714971-09-2
M.F
C27H27FN8O3
M. Wt
530.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-599626

CAS Number

714971-09-2

Product Name

BMS-599626

IUPAC Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate

Molecular Formula

C27H27FN8O3

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1

InChI Key

LUJZZYWHBDHDQX-QFIPXVFZSA-N

SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F

Solubility

Soluble in DMSO

Synonyms

(4-((1-(3-fluorophenyl)methyl)-1H-indazol-5-ylamino)-5-methylpyrrolo(2,1-f)(1,2,4)triazin-6-yl)carbamic acid 3-morpholinylmethyl ester, BMS 599626, BMS-599626, BMS599626

Canonical SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F

Isomeric SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F

Description

The exact mass of the compound (S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate is 530.219 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Epidermal Growth Factor Receptor (EGFR)

One area of research focuses on the compound's ability to inhibit the Epidermal Growth Factor Receptor (EGFR). EGFR is a protein that plays a critical role in cell growth and proliferation. Abnormal EGFR signaling is implicated in the development and progression of various cancers . (S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate's structure includes an indazol moiety, a chemical group often found in known EGFR inhibitors. Studies are needed to confirm if this compound can effectively bind to and block EGFR activity.

BMS-599626, also known as AC480, is a highly selective pan-human epidermal growth factor receptor kinase inhibitor. It primarily targets the human epidermal growth factor receptor 1 and human epidermal growth factor receptor 2, demonstrating potent inhibitory effects with half-maximal inhibitory concentrations (IC50) of approximately 20 nanomolar for human epidermal growth factor receptor 1 and 30 nanomolar for human epidermal growth factor receptor 2. This compound is recognized for its ability to inhibit tumor cell proliferation and enhance the effectiveness of radiotherapy in various cancer types, particularly those expressing human epidermal growth factor receptor 2 or epidermal growth factor receptor .

BMS-599626 functions as an ATP-competitive inhibitor for human epidermal growth factor receptor 1 and an ATP-noncompetitive inhibitor for human epidermal growth factor receptor 2. The compound's mechanism of action involves binding to the kinase domain of these receptors, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways is critical in cancer therapy, particularly in tumors that rely on these receptors for growth .

The biological activity of BMS-599626 has been extensively studied, revealing its role as a potent inhibitor of the human epidermal growth factor receptor family. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines expressing human epidermal growth factor receptor 1 and human epidermal growth factor receptor 2. Additionally, BMS-599626 has been found to inhibit the ABCG2 transporter at concentrations around 300 nanomolar, which may have implications for drug resistance mechanisms in cancer therapy .

  • Formation of Intermediate Compounds: Initial reactions create precursors with necessary functional groups.
  • Cyclization: Key cyclization reactions form the core structure of BMS-599626.
  • Purification: The final product undergoes purification processes to achieve the desired purity and yield.

For detailed synthetic routes, proprietary methods from pharmaceutical companies may not be publicly available but can be inferred from related literature on similar compounds .

BMS-599626 has significant applications in oncology, particularly in clinical trials aimed at treating various cancers characterized by overexpression of human epidermal growth factor receptors. Its potential applications include:

  • Treatment of advanced solid malignancies expressing human epidermal growth factor receptor 2 or epidermal growth factor receptor.
  • Enhancement of tumor response to radiotherapy.
  • Investigational use in combination therapies targeting multiple signaling pathways in cancer cells .

Interaction studies involving BMS-599626 have focused on its pharmacokinetic properties and interactions with other therapeutic agents. Research indicates that it can potentially enhance the efficacy of existing cancer treatments when used in combination with other inhibitors or chemotherapeutic agents. Furthermore, studies have shown that BMS-599626 can modulate the activity of transporters involved in drug metabolism and disposition, which may affect its therapeutic profile .

BMS-599626 shares structural and functional similarities with several other compounds that target the human epidermal growth factor receptor family. Below is a comparison highlighting its uniqueness:

Compound NameTarget Receptor(s)IC50 Values (nM)Unique Features
BMS-599626Human Epidermal Growth Factor Receptor 1 & 2HER1: 20
HER2: 30
Highly selective pan-HER inhibitor
LapatinibHuman Epidermal Growth Factor Receptor 2 & Tyrosine KinaseHER2: ~40Dual action on both HER2 and tyrosine kinase
GefitinibHuman Epidermal Growth Factor Receptor 1HER1: ~5Selective for HER1; used primarily in non-small cell lung cancer
NeratinibHuman Epidermal Growth Factor Receptor 1 & 2HER1: ~10
HER2: ~20
Irreversible inhibitor; longer duration of action

BMS-599626 is distinguished by its unique selectivity profile and potency against both human epidermal growth factor receptors while being less prone to resistance mechanisms compared to some other inhibitors like lapatinib or gefitinib .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

530.21901492 g/mol

Monoisotopic Mass

530.21901492 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2252724U5N

Other CAS

714971-09-2

Wikipedia

Bms-599626

Dates

Modify: 2023-08-15
1: Soria JC, Cortes J, Massard C, Armand JP, De Andreis D, Ropert S, Lopez E, Catteau A, James J, Marier JF, Beliveau M, Martell RE, Baselga J. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors. Ann Oncol. 2012 Feb;23(2):463-71. doi: 10.1093/annonc/mdr137. Epub 2011 May 16. PubMed PMID: 21576284.
2: Torres MA, Raju U, Molkentine D, Riesterer O, Milas L, Ang KK. AC480, formerly BMS-599626, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo. Invest New Drugs. 2011 Aug;29(4):554-61. doi: 10.1007/s10637-010-9389-3. Epub 2010 Feb 2. PubMed PMID: 20119866.
3: Gavai AV, Fink BE, Fairfax DJ, Martin GS, Rossiter LM, Holst CL, Kim SH, Leavitt KJ, Mastalerz H, Han WC, Norris D, Goyal B, Swaminathan S, Patel B, Mathur A, Vyas DM, Tokarski JS, Yu C, Oppenheimer S, Zhang H, Marathe P, Fargnoli J, Lee FY, Wong TW, Vite GD. Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4 ]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases. J Med Chem. 2009 Nov 12;52(21):6527-30. doi: 10.1021/jm9010065. PubMed PMID: 19821562.
4: Haluska P, Carboni JM, TenEyck C, Attar RM, Hou X, Yu C, Sagar M, Wong TW, Gottardis MM, Erlichman C. HER receptor signaling confers resistance to the insulin-like growth factor-I receptor inhibitor, BMS-536924. Mol Cancer Ther. 2008 Sep;7(9):2589-98. doi: 10.1158/1535-7163.MCT-08-0493. Epub 2008 Sep 2. PubMed PMID: 18765823; PubMed Central PMCID: PMC2614316.
5: Wong TW, Lee FY, Yu C, Luo FR, Oppenheimer S, Zhang H, Smykla RA, Mastalerz H, Fink BE, Hunt JT, Gavai AV, Vite GD. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling. Clin Cancer Res. 2006 Oct 15;12(20 Pt 1):6186-93. PubMed PMID: 17062696.
6: Albanell J, Gascón P. Small molecules with EGFR-TK inhibitor activity. Curr Drug Targets. 2005 May;6(3):259-74. Review. PubMed PMID: 15857287.

Explore Compound Types